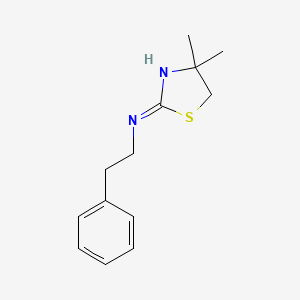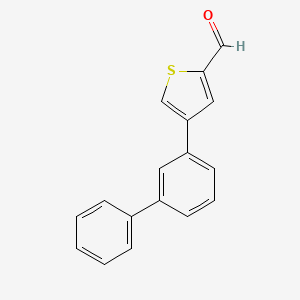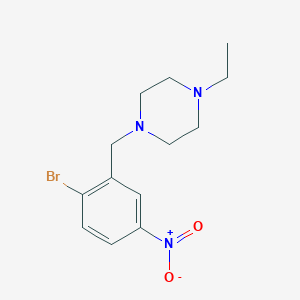![molecular formula C10H5FN2OS B1489703 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2097976-98-0](/img/structure/B1489703.png)
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that integrates sulfur, nitrogen, and fluorine into its structure
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the thienopyrimidine core. This is often achieved through cyclization reactions involving thieno[2,3-d]pyrimidine precursors.
A common synthetic route includes the use of fluorobenzonitrile and thiourea under specific conditions that facilitate the formation of the thienopyrimidine scaffold.
Reaction conditions are crucial, often involving high temperatures and specific catalysts to drive the cyclization and subsequent fluorination processes efficiently.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes to maximize yield and purity.
Large-scale synthesis could employ continuous flow reactors and advanced catalysis to ensure the reaction's efficiency and scalability.
Types of Reactions
This compound can undergo various chemical transformations, including:
Oxidation: : This can lead to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can potentially alter the heterocyclic core or the fluorine substituent.
Substitution: : Nucleophilic or electrophilic substitution reactions often target the aromatic fluorine or other functional groups on the molecule.
Common Reagents and Conditions
Reagents such as halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide are commonly used.
Conditions vary widely, from mild room temperature reactions to high-temperature processes requiring inert atmospheres.
Major Products
Oxidation can yield sulfoxide or sulfone derivatives.
Reduction may produce partially or fully reduced analogs.
Substitution reactions can introduce various functional groups, providing a range of derivative compounds.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules.
Biology
This compound is investigated for its potential as a bioactive molecule, particularly in enzymatic studies or as a ligand for certain protein targets.
Medicine
Its derivatives are being explored for their pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.
Industry
Industrial applications might include its use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
Target of Action
The primary target of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is the Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. The inhibition of Cyt-bd disrupts this pathway, leading to a decrease in the energy production of the bacteria, which in turn affects its survival and reproduction .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Action Environment
The effectiveness of the compound against mycobacterium tuberculosis suggests that it is able to exert its effects in the complex environment of a bacterial cell .
Biochemical Analysis
Biochemical Properties
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been observed to exhibit inhibitory activity against certain enzymes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . This interaction is crucial as it affects the energy metabolism of the bacteria, making it a potential candidate for antitubercular therapy. Additionally, the compound has shown interactions with other biomolecules, including ATP, which further influences its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, it has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . This compound influences cell function by inhibiting key enzymes involved in cellular respiration, thereby disrupting the energy production pathways. Moreover, it has been found to be non-cytotoxic to mammalian cell lines, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound inhibits cytochrome bd oxidase by binding to its active site, thereby preventing the enzyme from participating in the electron transport chain . This inhibition leads to a decrease in ATP production, which is essential for the survival of Mycobacterium tuberculosis. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound maintains its inhibitory activity against target enzymes, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibitory effect on Mycobacterium tuberculosis, with higher doses resulting in greater inhibition . At very high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to energy metabolism. The compound interacts with enzymes such as cytochrome bd oxidase, which plays a crucial role in the electron transport chain . By inhibiting this enzyme, the compound disrupts the normal metabolic flux, leading to a decrease in ATP production. Additionally, it may affect the levels of other metabolites involved in cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the mitochondria, where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it targets cytochrome bd oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
Properties
IUPAC Name |
6-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2OS/c11-6-3-1-2-5-7-9(15-8(5)6)10(14)13-4-12-7/h1-4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROLECIYVYOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)

![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)


![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)

![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)

![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1489638.png)

